molecular formula C16H15N3O3 B2962834 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide CAS No. 1209403-79-1

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2962834
CAS No.: 1209403-79-1
M. Wt: 297.314
InChI Key: GHUGODGHMBZQHE-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating two pharmaceutically significant motifs: a benzofuran-2-carboxamide and a pyridazinone ring, linked by a propyl chain. This molecular architecture is of high interest for developing novel therapeutic agents. The core components of this molecule are recognized for their diverse biological activities. The pyridazinone scaffold is a privileged structure in medicinal chemistry, and derivatives based on this motif have been reported to exhibit inhibitory activity against several enzymes, including carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The simultaneous inhibition of these enzymes is a recognized multi-target strategy for the development of advanced anti-inflammatory agents . Furthermore, compounds containing the benzofuran-carboxamide moiety have been investigated for various pharmacological effects, including neuroprotective and antioxidant activities . The integration of these two systems into a single molecule makes this compound a promising candidate for researchers exploring multi-target therapies for complex diseases like inflammation . Applications & Research Value: This chemical is intended for use in non-clinical research, including but not limited to:

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-12-5-1-2-6-13(12)22-14/h1-3,5-7,9,11H,4,8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUGODGHMBZQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can be approached through multiple synthetic routes. A common method involves the coupling of a benzofuran carboxylic acid derivative with a pyridazinone precursor. The reaction typically employs a coupling reagent such as carbodiimide in the presence of a base. Reaction conditions usually involve mild heating and a suitable solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial synthesis may scale up the laboratory procedures, optimizing conditions for yield and purity. Techniques like continuous flow chemistry might be employed to streamline the process, ensuring efficient reaction times and consistent product quality. Safety protocols are integral during industrial production to handle the reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions including:

  • Oxidation: : The compound might be oxidized at the benzofuran moiety or the pyridazinone ring.

  • Reduction: : The compound can be reduced to form different derivatives, possibly affecting the pyridazinone ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound at specific sites, especially around the aromatic rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the reactive intermediates.

Major Products

The major products of these reactions often include various substituted derivatives, which can further undergo functionalization for specific applications.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is investigated in multiple scientific areas:

  • Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.

  • Biology: : The compound may be explored for its potential biological activities, including enzyme inhibition or receptor modulation.

  • Medicine: : Research might focus on its application in drug development for its potential therapeutic effects.

  • Industry: : It could be used in materials science for creating specialized polymers or other advanced materials.

Mechanism of Action

The compound’s effects are typically exerted through its interactions with specific molecular targets. These might include:

  • Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptors: : Binding to certain receptors to elicit a biological response.

  • Pathways: : Affecting biochemical pathways that are crucial for certain cellular functions.

Comparison with Similar Compounds

Tacrine–Benzofuran Hybrids ()

Compounds such as N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamide (e.g., 13–20) share the benzofuran carboxamide core but replace the pyridazinone with a tacrine (tetrahydroacridine) moiety. Key differences include:

Parameter Query Compound Tacrine Hybrids (e.g., Compound 13)
Heterocyclic moiety 6-Oxopyridazin-1(6H)-yl 1,2,3,4-Tetrahydroacridin-9-yl
Linker length Propyl Propyl (13) or butyl (14)
Substituents None Methoxy at benzofuran (e.g., 17)
Synthesis yield Not reported 67–79%
Melting point Not reported 145–146°C (13), 117–118°C (14)

Implications :

  • The tacrine hybrids are designed for acetylcholinesterase inhibition (Alzheimer’s disease), while the pyridazinone in the query compound may target kinases or GPCRs .
  • Longer alkyl linkers (butyl vs. propyl) reduce melting points, suggesting altered crystallinity .

Benzyloxy Pyridazine Derivatives ()

Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) feature a pyridazinone core but differ in substituents:

Parameter Query Compound Benzyloxy Pyridazine (5a)
Core structure Benzofuran-2-carboxamide Benzenesulfonamide
Substituent Propyl linker Benzyloxy at pyridazine C3
Synthesis Not detailed Benzyl bromide + pyridazine sulfonamide

Implications :

  • The sulfonamide group in 5a enhances solubility, whereas the benzofuran carboxamide may improve blood-brain barrier penetration .
  • Both compounds utilize pyridazinone, but divergent substituents suggest different target affinities.

Furopyridine Carboxamides ()

Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide share a carboxamide-functionalized fused furan system but incorporate fluorophenyl and pyrimidinyl groups.

Parameter Query Compound Furopyridine Carboxamide
Core structure Benzofuran Furo[2,3-b]pyridine
Substituents Pyridazinone Fluorophenyl, pyrimidinyl cyclopropane
Synthesis Not detailed HATU-mediated coupling in DMF

Implications :

  • The furopyridine scaffold may enhance π-stacking interactions with aromatic residues in enzyme active sites.
  • Fluorine and pyrimidine substituents could improve metabolic stability compared to the query compound .

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran core and a pyridazinone moiety. This unique combination suggests that it may interact with multiple biological targets, enhancing its pharmacological profile.

Property Value
Molecular Formula C14H16N2O3
Molecular Weight 256.29 g/mol
CAS Number Not specified

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, similar to other benzofuran derivatives that have shown efficacy against viral targets like HCV NS5B RNA-dependent RNA polymerase .
  • Receptor Modulation: Interaction with specific receptors could lead to modulation of signaling pathways, potentially affecting cellular responses related to inflammation or cancer progression.

Anticancer Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit anticancer activity. For instance, benzofuran derivatives have been reported to demonstrate moderate aromatase inhibition, which is crucial in hormone-dependent cancers like breast cancer.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies indicating that benzofuran derivatives can reduce inflammatory markers in vitro. This suggests that this compound may also exert similar effects, warranting further investigation.

Case Studies and Research Findings

Several studies have utilized molecular docking and dynamics simulations to evaluate the binding affinities of benzofuran derivatives against various biological targets:

  • HCV NS5B Inhibition:
    • A study demonstrated that benzofuran-based compounds showed significant binding affinities (−14.11 to −16.09 Kcal/mol) against HCV NS5B, indicating their potential as antiviral agents .
  • Structure-Activity Relationship (SAR):
    • Investigations into the SAR of benzofuran derivatives revealed that modifications to the core structure can significantly influence biological activity, suggesting that this compound could be optimized for enhanced efficacy.

Q & A

Advanced Research Questions

How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Compound purity : Validate via HPLC (>98% purity) to exclude off-target effects from impurities .
  • Assay conditions : Compare buffer pH (e.g., TRIS vs. HEPES) and co-solvents (DMSO concentration ≤0.1%) .
  • Cell line variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .

What strategies improve target selectivity in SAR studies?

  • Scaffold diversification : Modify the pyridazine ring (e.g., 5-methyl substitution) or benzofuran substituents (e.g., chloro vs. methoxy) to probe steric/electronic effects .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes in homology models (e.g., kinase ATP-binding pockets) .
  • Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target interactions .

How to assess metabolic stability in preclinical studies?

  • Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .

What crystallographic methods optimize polymorph screening?

  • Solvent evaporation : Recrystallize from DMSO/water or ethanol/ethyl acetate mixtures to isolate stable polymorphs .
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify dominant forms .

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